molecular formula C7H5BrN2O4 B3047325 1-(Bromomethyl)-3,5-dinitrobenzene CAS No. 137570-75-3

1-(Bromomethyl)-3,5-dinitrobenzene

Cat. No.: B3047325
CAS No.: 137570-75-3
M. Wt: 261.03 g/mol
InChI Key: PVJNFIVPIQXQLZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,5-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a bromomethyl group and two nitro groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of benzene followed by bromination. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: 1-(Hydroxymethyl)-3,5-dinitrobenzene, 1-(Aminomethyl)-3,5-dinitrobenzene.

    Reduction: 1-(Bromomethyl)-3,5-diaminobenzene.

    Oxidation: 1-(Formyl)-3,5-dinitrobenzene, 1-(Carboxyl)-3,5-dinitrobenzene.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3,5-dinitrobenzene
  • 1-(Iodomethyl)-3,5-dinitrobenzene
  • 1-(Bromomethyl)-2,4-dinitrobenzene

Comparison: 1-(Bromomethyl)-3,5-dinitrobenzene is unique due to the specific positioning of the nitro groups, which significantly influences its reactivity and stability. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative exhibits different reactivity patterns due to the varying electronegativity and size of the halogen atoms. The 3,5-dinitro substitution pattern also distinguishes it from the 2,4-dinitro derivative, affecting its electronic properties and reaction outcomes .

Properties

IUPAC Name

1-(bromomethyl)-3,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJNFIVPIQXQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551740
Record name 1-(Bromomethyl)-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137570-75-3
Record name 1-(Bromomethyl)-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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